

# "Methyl 3,5-diacetoxybenzoate" synthesis from methyl 3,5-dihydroxybenzoate

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## Compound of Interest

Compound Name: Methyl 3,5-diacetoxybenzoate

Cat. No.: B185247

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## Synthesis of Methyl 3,5-diacetoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **methyl 3,5-diacetoxybenzoate** from methyl 3,5-dihydroxybenzoate. The described methodology is a standard acetylation reaction, providing a robust and reproducible protocol for obtaining the target compound. This guide includes a detailed experimental protocol, comprehensive characterization data, and visual representations of the synthesis and workflow to support researchers in the fields of organic synthesis and drug development.

## Overview of the Synthesis

The synthesis of **methyl 3,5-diacetoxybenzoate** is achieved through the acetylation of the two hydroxyl groups of methyl 3,5-dihydroxybenzoate. This reaction is typically carried out using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. The pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.

## Experimental Protocol

This section provides a detailed procedure for the synthesis of **methyl 3,5-diacetoxybenzoate**.

## 2.1. Materials and Reagents

Reagent/Material	Grade	Supplier
Methyl 3,5-dihydroxybenzoate	98%	Commercially Available
Acetic Anhydride	Reagent Grade	Commercially Available
Pyridine	Anhydrous	Commercially Available
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	ACS Grade	Commercially Available
1 M Hydrochloric Acid (HCl)	Laboratory Grade	Commercially Available
Saturated Sodium Bicarbonate (NaHCO <sub>3</sub> ) Solution	Laboratory Grade	Commercially Available
Brine (Saturated NaCl Solution)	Laboratory Grade	Commercially Available
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	ACS Grade	Commercially Available
Silica Gel	60 Å, 230-400 mesh	Commercially Available
Deuterated Chloroform (CDCl <sub>3</sub> )	NMR Grade	Commercially Available

## 2.2. Procedure

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Acetic Anhydride:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion of the reaction, pour the mixture into a separatory funnel containing dichloromethane.
- **Washing:** Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO<sub>3</sub> solution (to remove excess acetic acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **methyl 3,5-diacetoxybenzoate**.

## Data Presentation

This section summarizes the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
Methyl 3,5-dihydroxybenzoate	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub>	168.15	White to off-white solid
Methyl 3,5-diacetoxybenzoate	C <sub>12</sub> H <sub>12</sub> O <sub>6</sub>	252.22	White to off-white solid

Table 2: Reaction Parameters and Yield

Parameter	Value
Reaction Time	12-16 hours
Reaction Temperature	Room Temperature
Typical Yield	>95%

Table 3: Spectroscopic Data for Methyl 3,5-dihydroxybenzoate

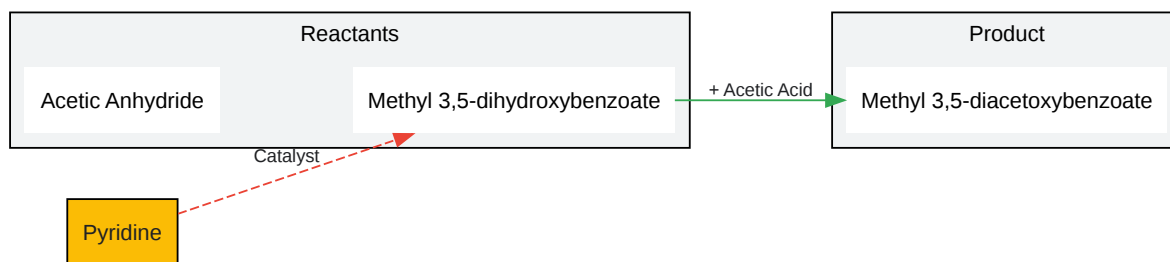
Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 6.98 (t, $J = 2.2$ Hz, 1H, Ar-H), 6.55 (d, $J = 2.2$ Hz, 2H, Ar-H), 5.4 (br s, 2H, -OH), 3.85 (s, 3H, -OCH <sub>3</sub> )
IR (KBr, $\text{cm}^{-1}$ )	3350-3200 (br, O-H), 1690 (C=O, ester), 1600, 1450 (C=C, aromatic)
MS (EI)	$m/z$ : 168 ( $\text{M}^+$ ), 137, 109

Table 4: Spectroscopic Data for Methyl 3,5-diacetoxybenzoate

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 7.65 (d, $J = 2.4$ Hz, 2H, Ar-H), 7.20 (t, $J = 2.4$ Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH <sub>3</sub> ), 2.30 (s, 6H, -COCH <sub>3</sub> )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 168.5, 165.8, 151.2, 132.5, 120.0, 119.5, 52.6, 21.1
IR (KBr, $\text{cm}^{-1}$ )	1765 (C=O, acetate), 1730 (C=O, ester), 1610, 1460 (C=C, aromatic), 1200 (C-O, acetate)
MS (EI)	$m/z$ : 252 ( $\text{M}^+$ ), 210, 168, 137, 43

## Mandatory Visualizations

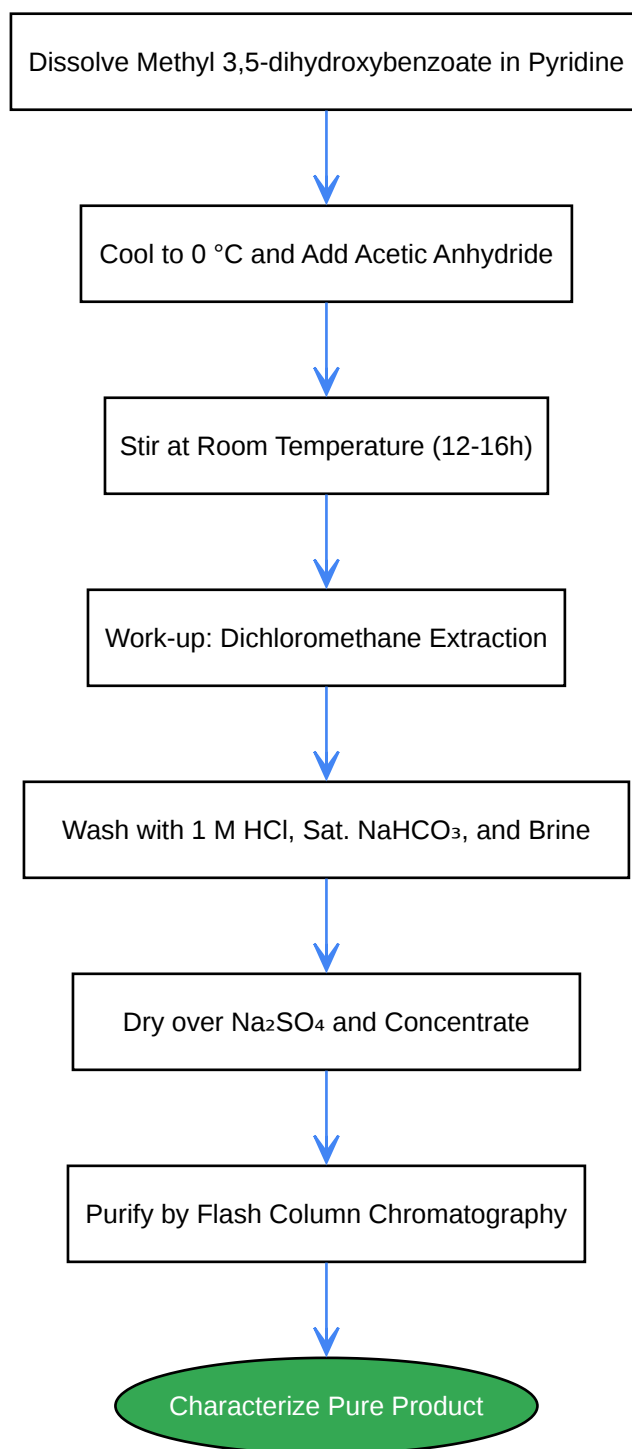
### 4.1. Chemical Reaction Pathway



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Figure 1: Synthesis of **Methyl 3,5-diacetoxybenzoate**.

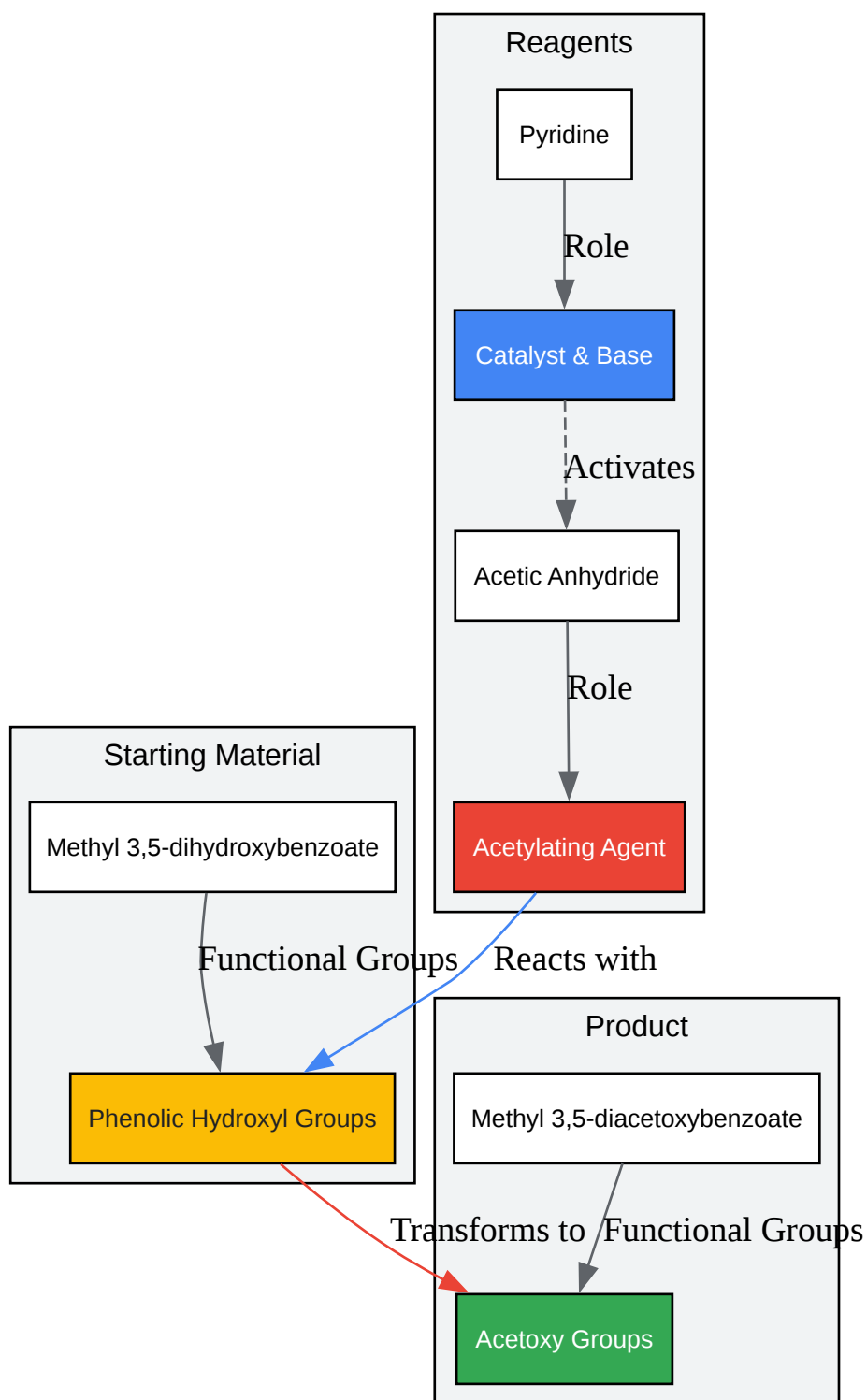
#### 4.2. Experimental Workflow



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Figure 2: Experimental workflow for the synthesis.

#### 4.3. Logical Relationship of Components



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